Ethylenediamine citrate

Description

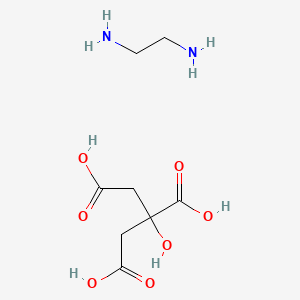

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

65444-27-1 |

|---|---|

Molecular Formula |

C8H16N2O7 |

Molecular Weight |

252.22 g/mol |

IUPAC Name |

ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7.C2H8N2/c7-3(8)1-6(13,5(11)12)2-4(9)10;3-1-2-4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1-4H2 |

InChI Key |

CVQGBZGCMIYEGG-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthesis and Formation Pathways of Ethylenediamine Citrate and Analogous Compounds

Direct Salt Formation Methodologies

The most straightforward method for producing ethylenediamine (B42938) citrate (B86180) is through the direct reaction of ethylenediamine, a basic amine, with citric acid, a tricarboxylic acid. This acid-base neutralization results in the formation of a salt, the structure and properties of which are dictated by the reaction conditions.

Solution-Based Crystallization Techniques and Parameters

Solution-based crystallization is the primary technique for obtaining solid, purified ethylenediamine citrate. The process generally involves dissolving stoichiometric amounts of ethylenediamine and citric acid in a suitable solvent, typically water, followed by controlled crystallization.

Key steps and parameters, drawing analogy from similar organic salt syntheses like ethylenediamine tartrate, include:

Dissolution: The reactants are dissolved in a solvent, often with heating to ensure complete dissolution. For instance, temperatures around 60°C can be used to create a clear solution.

Crystallization: The saturated solution is then cooled to promote crystal formation. Gradual cooling allows for the growth of larger, more well-defined crystals. In some industrial processes for analogous salts, a controlled temperature gradient is used, where a saturated solution at a higher temperature (e.g., 70-80°C) is introduced to a tank with seed crystals at a lower temperature (e.g., 50°C) to ensure controlled growth.

Yield Enhancement: To increase the yield of the crystallized product, an anti-solvent such as ethanol (B145695) may be added. This reduces the solubility of the salt in the mixture, forcing more of it to precipitate out of the solution.

Purification: The resulting crystals are typically purified by recrystallization to remove impurities. This involves filtering the crystals, washing them with a cold solvent or anti-solvent, and drying them, often under a vacuum.

The specific parameters for crystallization, such as temperature, cooling rate, and solvent ratios, are crucial for controlling the crystal size, morphology, and purity of the final this compound product.

Influence of Stoichiometric Ratios and Reaction Conditions on Product Purity and Yield

The stoichiometry of the reactants—ethylenediamine and citric acid—is a critical factor in the synthesis of this compound. Because ethylenediamine has two amine groups and citric acid has three carboxylic acid groups, they can react in different molar ratios, potentially forming a variety of salts with distinct properties.

Controlling the stoichiometric ratio is essential for ensuring the formation of the desired salt and maximizing purity and yield. For example, in the synthesis of the related ethylenediamine tartrate, a 1:2 molar ratio of ethylenediamine to tartaric acid is often used. For this compound, the optimal ratio would depend on which of the acidic protons on citric acid are targeted for neutralization by the amine groups.

The pH of the reaction medium is another crucial condition. A neutral to slightly acidic pH is typically favored to ensure proper salt formation. In the synthesis of citrate-based materials, pH adjustment, sometimes using bases like ammonia (B1221849) or ethylenediamine itself, is used to enhance the solubility and binding of citrate to metal cations, preventing the unwanted precipitation of metal hydroxides. mdpi.comrsc.orgscispace.com This principle also applies to the direct formation of the salt, where pH control ensures that the desired ionic species are present in solution for crystallization.

Precursor Chemistry and In-Situ Formation in Advanced Synthesis Processes

Beyond its direct synthesis, the combination of ethylenediamine and citric acid serves as a potent precursor system where this compound or related chelated structures form in-situ. This is particularly evident in the fabrication of advanced functional materials.

Role as a Chelating Agent in Modified Citrate Gel Processes for Material Fabrication

The citrate gel method, a variation of the sol-gel technique known as the Pechini method, is widely used to synthesize complex metal oxides with high homogeneity. mdpi.com In this process, citric acid acts as a chelating agent, forming stable complexes with metal cations in a solution, which prevents their premature and separate precipitation. scispace.commdpi.com

The addition of ethylenediamine to this process modifies it significantly. Ethylenediamine can serve two main purposes:

pH Adjustment: It can be used as a base to adjust the pH of the solution, which enhances the chelating ability of citric acid and ensures that metal ions remain uniformly distributed in the solution. mdpi.comrsc.org

Additional Chelation: Ethylenediamine itself is a well-known chelating agent and can form complexes with metal ions, working in concert with citrate to create a stable, homogeneous precursor gel. proquest.com

This dual role is critical in synthesizing a wide range of materials, from superconducting particles to cathode materials for lithium-ion batteries. mdpi.comresearchgate.net The viscous gel or resin formed upon heating traps the metal ions in a polymeric network, and subsequent calcination burns off the organic components, leaving a fine, homogeneous metal oxide powder. mdpi.comakjournals.com The use of ethylenediamine in combination with citric acid can lead to materials with smaller grain sizes and higher surface areas compared to using citric acid alone. proquest.comakjournals.com

Table 1: Role of Ethylenediamine in Modified Citrate Gel Methods

| Role | Description | Effect on Synthesis | Reference |

| pH Modifier | Acts as a base to increase the pH of the precursor solution. | Enhances the solubility of the citrate complex and prevents the precipitation of individual metal hydroxides. mdpi.comrsc.org | mdpi.comrsc.orgscispace.com |

| Chelating Agent | Forms stable complexes with metal ions, often alongside citrate. | Improves the uniform distribution of metal cations within the gel matrix, leading to more homogeneous final materials. proquest.comakjournals.com | proquest.comakjournals.com |

Formation Mechanisms in Hydrothermal Synthesis of Carbon-Based Nanomaterials

One of the most significant applications of the in-situ reaction between ethylenediamine and citric acid is in the hydrothermal or microwave-assisted synthesis of nitrogen-doped carbon dots (N-CDs). encyclopedia.pubmdpi.com These nanomaterials are prized for their strong fluorescence and have applications in bioimaging and sensing.

The formation mechanism involves a series of reactions between citric acid and ethylenediamine under heat and pressure:

Amidation: The initial step is a condensation reaction between the carboxylic acid groups of citric acid and the amine groups of ethylenediamine to form amide linkages. encyclopedia.pub

Cyclization: This is followed by intramolecular cyclization reactions. A key fluorescent molecule identified in this process is 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (IPCA) . wiley.comnih.gov This molecule, formed from the double cyclization of one citric acid and one ethylenediamine molecule, is believed to be the primary source of the strong blue fluorescence of these carbon dots. wiley.comresearchgate.net

Polymerization and Carbonization: The IPCA and other intermediates then polymerize and undergo further carbonization to form carbonized polymer dots (CPDs). wiley.com The degree of carbonization affects the final optical properties. At lower levels, the fluorescence originates from the molecular IPCA, while further carbonization can lead to larger conjugated structures that also contribute to fluorescence. wiley.com

The reaction conditions, such as temperature, time, and the molar ratio of citric acid to ethylenediamine, are critical parameters that control the size, quantum yield, and emission wavelength of the resulting carbon dots. encyclopedia.pubwiley.com

Table 2: Key Species in Hydrothermal Synthesis of N-CDs from Citric Acid and Ethylenediamine

| Compound/Species | Role | Formation Step | Reference |

| Citric Acid | Carbon Source | Initial Reactant | encyclopedia.pubmdpi.com |

| Ethylenediamine | Nitrogen Source / Passivating Agent | Initial Reactant | encyclopedia.pubmdpi.com |

| IPCA | Molecular Fluorophore | Condensation and Double Cyclization | wiley.comnih.gov |

| Carbonized Polymer Dots (CPDs) | Final Nanomaterial | Polymerization and Carbonization | wiley.com |

Derivatization and Analogous Synthetic Routes

The fundamental chemistry of reacting an amine with a carboxylic acid can be extended to produce a wide range of derivatives and analogous compounds.

Derivatization: Ethylenediamine is a versatile building block used to create many industrial chemicals. wikipedia.org It can be derivatized to form more complex chelating agents. A prominent example is the synthesis of ethylenediaminetetraacetic acid (EDTA) , which can be produced from ethylenediamine through processes like the Strecker synthesis using formaldehyde (B43269) and cyanide, or by reacting ethylenediamine with chloroacetic acid. wikipedia.orgatamanchemicals.comumcs.pl

Analogous Synthetic Routes:

Different Carboxylic Acids: Ethylenediamine can be reacted with other carboxylic acids to form analogous salts and compounds. Examples include ethylenediamine tartrate, formed with tartaric acid, and ethylenediamine-N,N,N',N'-tetrapropionic acid, synthesized by reacting ethylenediamine with acrylic acid. google.com

Different Amines: Conversely, citric acid can be reacted with other amines to form different citrate salts or precursors for nanomaterials. The reaction of citric acid with urea (B33335) or p-phenylenediamine (B122844) is used to synthesize carbon dots with varying optical properties. wiley.com

These analogous routes highlight the versatility of the underlying acid-base and condensation chemistry, allowing for the tuning of properties by systematically changing either the amine or the carboxylic acid component.

Synthesis of Related Chelating Agents and Multidentate Ligands Utilizing Ethylenediamine and Citrate Scaffolds

The development of effective chelating agents frequently involves the strategic combination of robust molecular frameworks. Ethylenediamine and citric acid represent two fundamental scaffolds that have been extensively utilized, both independently and in concert, to create powerful multidentate ligands capable of sequestering metal ions. While a simple "this compound" salt is formed through an acid-base reaction, the true innovation lies in using their structural motifs to build more complex and highly effective chelating agents.

Historically, the synthesis of ethylenediaminetetraacetic acid (EDTA) was a pivotal moment in chelation chemistry. Ferdinand Münz designed EDTA as a substitute for citric acid, noting that aminocarboxylic acids were superior chelating agents. umcs.pl He reasoned that a polyaminopolycarboxylic acid, built upon an ethylenediamine core, would exhibit even stronger chelation properties, which proved to be correct. umcs.pl The industrial synthesis of EDTA often involves the reaction of ethylenediamine with precursors like monochloroacetic acid or formaldehyde and cyanide, demonstrating the role of the ethylenediamine backbone in forming polydentate ligands. umcs.pl

Modern synthesis approaches have explored the synergistic use of both ethylenediamine-based structures and citrate. A combination of EDTA and citric acid (CA) is often employed as a powerful mixed-chelating system in sol-gel synthesis to produce various complex oxides. mdpi.com This dual-ligand approach can provide sufficient coordination sites for various metal ions and maintain full complexation, which is crucial for creating homogenous materials. researchgate.net For instance, in the preparation of certain ceramic powders, the combination of EDTA and CA was found to be more efficient than using either agent alone. mdpi.comresearchgate.net This strategy leverages the strong chelating power of EDTA with the flexible coordination of citric acid. mdpi.com

Researchers have also synthesized a variety of other multidentate ligands based on the ethylenediamine framework, which are structurally analogous to what might be derived from a combination with citrate. A notable example is the synthesis of N,N′-di(2-hydroxybenzyl)ethylenediamine-N,N′diacetic acid (HBED) and related compounds. researchgate.net The synthesis pathway for these agents involves a Mannich-like reaction, which, although effective, can produce a mixture of isomers. researchgate.net A newer synthetic pathway has been developed to produce these chelating agents with high purity. researchgate.net These complex structures, while not directly involving citrate, exemplify the principle of using the ethylenediamine scaffold to construct ligands with high affinity and selectivity for specific metal ions, such as Fe(III). researchgate.net

The table below summarizes key research findings on the synthesis of chelating agents utilizing these scaffolds.

| Chelating Agent/System | Precursors | Synthesis Method | Key Findings |

| EDTA | Ethylenediamine, Monochloroacetic acid, NaOH | Münz Method | Developed as a more effective substitute for citric acid; product contaminated with NaCl. umcs.pl |

| EDTA | Ethylenediamine, Formaldehyde, Sodium Cyanide | Bersworth Process (Alkaline Cyanomethylation) | One-step synthesis still in use today; produces tetrasodium (B8768297) EDTA and ammonia. umcs.pl |

| EDTA-Citric Acid System | Metal Nitrates, EDTA, Citric Acid, Ethylene Glycol | Modified Sol-Gel Method | Combination provides sufficient coordination sites and maintains full complexation of metal ions. mdpi.comresearchgate.net |

| HBED & Analogs | Substituted Phenols, Glyoxylic Acid, Ethylenediamine | Multi-step synthesis including Mannich-like reaction | Produces high-purity, potent iron chelators; demonstrates the versatility of the ethylenediamine backbone. researchgate.net |

Controlled Formation of Structurally Modified Ethylenediamine-Citrate Species

The direct reaction between ethylenediamine and citric acid under controlled conditions can lead to the formation of structurally complex species that are not simple salts. These reactions often involve condensation, cyclization, and polymerization, yielding novel materials with unique properties.

A prominent area of research is the synthesis of nitrogen-doped carbon dots (CDs) through the hydrothermal or microwave-assisted reaction of citric acid and ethylenediamine. researchgate.netsemanticscholar.org This bottom-up synthesis method involves the dehydration, polymerization, and subsequent carbonization of the molecular precursors. semanticscholar.org The reaction mechanism is complex and proceeds through the formation of key heterocyclic intermediates. Quantum chemical calculations have been used to explore the reaction pathway, identifying cyclization and condensation products. rsc.org

One of the primary molecular fluorophores identified during the initial stages of this reaction is 2,3,5,6-tetrahydro-1H,4H,7H,9aH-imidazo[1,2-a]pyrano[3,4-e]pyrazine-4,7-dione (IPCA). researchgate.netrsc.org This molecule is formed through the cyclization of citric acid and ethylenediamine. researchgate.net At temperatures above 180°C, IPCA is not formed as stable crystals, suggesting it is a thermally unstable intermediate that undergoes further decomposition and carbonization to form the final carbon dot structure. rsc.org The properties of the resulting CDs can be tuned by controlling reaction parameters such as temperature, solvent, and reaction time. semanticscholar.org For example, using water as a solvent typically produces blue-emitting CDs, whereas using formamide (B127407) can result in red-emitting CDs. semanticscholar.org

Beyond the formation of carbonaceous materials, ethylenediamine and citrate can act as co-ligands in the controlled synthesis of coordination complexes. A novel tetrahydrated copper(II) citrate ethylenediamine complex, [CuII(en)2(H2O)2][CuII(en)2(H2O)]2(Hcit)2·4H2O, has been synthesized and characterized. tandfonline.com This represents the first example of a copper(II) complex containing both ethylenediamine and citrate anions within its crystal structure. tandfonline.com The synthesis is a two-step process: first, a green copper(II) citrate precursor is prepared, which is then dissolved in an aqueous solution of ethylenediamine. This leads to the formation of dark violet crystals of the target complex. tandfonline.com Similarly, the formation of a ternary Neodymium-HEDTA-citrate complex has been studied, where citrate coordinates to a pre-formed Nd-HEDTA complex. acs.org This again highlights the ability of citrate to act as a secondary ligand to a metal already chelated by an ethylenediamine-derived structure. acs.org

The following table details research findings on the controlled formation of these structurally modified species.

| Product | Precursors | Synthesis Method | Key Structural Features & Findings |

| Nitrogen-Doped Carbon Dots (CDs) | Citric Acid, Ethylenediamine | Hydrothermal/Microwave Treatment | Formation proceeds through polymerization and carbonization; final properties are tunable by reaction conditions. semanticscholar.org |

| IPCA (Fluorophore Intermediate) | Citric Acid, Ethylenediamine | Low-Temperature Heating (e.g., <180°C) | A key heterocyclic intermediate formed via cyclization; thermally unstable and precursor to CDs. researchgate.netrsc.org |

| Copper(II) this compound Complex | Copper(II) Citrate, Ethylenediamine, Water | Aqueous Reaction | A complex salt containing [CuII(en)2(H2O)2]2+ and [CuII(en)2(H2O)]2+ cations with hydrogen citrate (Hcit)2- anions. tandfonline.com |

| Ternary Nd-HEDTA-Citrate Complex | HEDTA, Citric Acid, Neodymium ions | Aqueous Complexation | Citrate acts as a secondary, inner-sphere ligand to the primary Nd-HEDTA complex. acs.org |

Structural Elucidation and Conformational Analysis of Ethylenediamine Citrate

X-ray Crystallography Studies of Ethylenediamine (B42938) Citrate (B86180) Salts and Complexes

X-ray crystallography on salts and complexes containing ethylenediamine and citrate ions provides definitive information about their solid-state structures. A notable example is the complex salt, tetrahydrated bis(monoaqua-bis(ethylenediamine)copper(II))-diaqua-bis(ethylenediamine)copper(II) dicitrate, which contains both ethylenediamine and citrate moieties. tandfonline.comtandfonline.com The analysis of this and related structures offers a window into the crystallographic characteristics of the ethylenediamine-citrate system.

The crystal structure of the copper(II) ethylenediamine complex containing a citrate anion has been determined, providing specific crystallographic data. tandfonline.com The arrangement of the ions and water molecules in the crystal lattice defines its symmetry and unit cell parameters.

Table 1: Crystallographic Data for a Representative Ethylenediamine Citrate Complex Salt

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.3393(4) |

| b (Å) | 11.5168(4) |

| c (Å) | 12.0163(5) |

| α (°) | 107.493(2) |

| β (°) | 94.686(2) |

| γ (°) | 101.408(2) |

| Volume (ų) | 1311.23(9) |

| Z (formula units per cell) | 1 |

Data sourced from a study on [CuII(en)2(H2O)2][CuII(en)2(H2O)]2(Hcit)2·4H2O. tandfonline.com

The crystal lattice of this compound salts is stabilized by an extensive network of hydrogen bonds. These interactions occur between the amine groups of the ethylenediammonium cations, the carboxylate and hydroxyl groups of the citrate anions, and any co-crystallized water molecules. researchgate.net The protonated amine groups (N-H) of ethylenediamine are effective hydrogen bond donors, while the oxygen atoms of the citrate's carboxylate (C=O) and hydroxyl (O-H) groups act as acceptors. researchgate.net

In the structure of the copper(II) this compound complex, a complex three-dimensional network is formed, involving the cations, citrate anions, and water molecules. tandfonline.com These interactions are crucial for the cohesion and stability of the crystal lattice. ripublication.com The energy of these hydrogen bonds can vary, with N-H···O and O-H···O bonds typically being strong interactions that dictate the primary packing motifs. researchgate.netresearchgate.net

Both citrate and ethylenediamine are conformationally flexible molecules, and their preferred conformations within a crystal lattice are influenced by packing forces and hydrogen bonding.

The ethylenediamine molecule typically adopts a gauche conformation, which is more stable than the eclipsed form. researchgate.net When coordinated to a metal center, as in many complexes, the five-membered chelate ring formed by ethylenediamine is non-planar. This puckering can result in two non-superimposable, mirror-image conformations, designated as δ and λ. researchgate.net In the crystal structure of the copper(II) this compound complex, a disordered C-C bond in one of the ethylenediamine ligands indicates the co-existence of two energetically similar δδ and δλ conformers. tandfonline.comtandfonline.com

The citrate anion possesses multiple rotatable bonds, allowing it to adopt various conformations. Its conformation in the solid state is often described by the relative orientation of its carboxylate groups. In the aforementioned copper complex, the citrate anion was found to have a cis,trans-configuration, highlighting how intermolecular interactions within the crystal can stabilize a specific conformer. tandfonline.comtandfonline.com

Spectroscopic Characterization for Structural Confirmation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for confirming the structure of this compound by identifying its constituent functional groups and probing the nature of the bonding interactions.

The FTIR and Raman spectra of an this compound salt are expected to exhibit characteristic bands corresponding to the vibrational modes of both the ethylenediamine and citrate moieties. tandfonline.com

Ethylenediamine Vibrations: The spectrum of ethylenediamine is characterized by vibrations of the amine (-NH₂) and methylene (B1212753) (-CH₂) groups.

N-H stretching: Strong, broad bands typically appear in the 3500-3200 cm⁻¹ region in infrared spectra. researchgate.net

C-H stretching: Asymmetric and symmetric stretching vibrations of the CH₂ groups are observed in the 3000-2850 cm⁻¹ range. researchgate.net

N-H bending (scissoring): A strong band around 1600 cm⁻¹ is characteristic of the NH₂ scissoring mode.

CH₂ bending (scissoring): This vibration typically appears around 1460 cm⁻¹.

C-N stretching: These vibrations are found in the 1200-1020 cm⁻¹ region.

Citrate Vibrations: The citrate spectrum is dominated by the vibrations of its carboxylate (-COO⁻) and hydroxyl (-OH) groups.

O-H stretching: A broad band due to the hydroxyl group and carboxylic acid O-H stretching is expected above 3000 cm⁻¹.

C=O stretching: The stretching vibration of the carbonyl group in the carboxylic acid is very intense in the infrared spectrum, typically appearing around 1750-1700 cm⁻¹. researchgate.netresearchgate.net Upon deprotonation to form the carboxylate, this is replaced by asymmetric and symmetric stretching modes.

Asymmetric COO⁻ stretching: Occurs in the 1650-1550 cm⁻¹ region.

Symmetric COO⁻ stretching: Found in the 1440-1360 cm⁻¹ region.

C-O stretching: These bands, coupled with O-H deformation, appear in the 1450-1250 cm⁻¹ range. researchgate.net

In the spectrum of an this compound salt or complex, the interaction between the two ions, primarily through hydrogen bonding, can cause shifts in the positions and changes in the shapes of these characteristic bands. For example, the N-H and O-H stretching bands may become broader and shift to lower frequencies, which is indicative of strong hydrogen bonding. The "fingerprint" region between 1700 cm⁻¹ and 700 cm⁻¹ is particularly informative for identifying the presence and interaction of both the citrate anion and the ethylenediamine cation. tandfonline.com

Table 2: Selected FTIR and Raman Vibrational Modes for Ethylenediamine and Citrate Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3500-3200 |

| Amine (N-H) | Bending (Scissoring) | ~1600 |

| Methylene (C-H) | Stretching | 3000-2850 |

| Methylene (CH₂) | Bending (Scissoring) | ~1460 |

| Carboxylic Acid (C=O) | Stretching | 1750-1700 |

| Carboxylate (COO⁻) | Asymmetric Stretching | 1650-1550 |

| Carboxylate (COO⁻) | Symmetric Stretching | 1440-1360 |

| Carbon-Nitrogen (C-N) | Stretching | 1200-1020 |

| Carbon-Oxygen (C-O) | Stretching | 1450-1250 |

Note: Wavenumbers are approximate and can shift based on the specific chemical environment, such as salt formation and hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Analysis and Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would provide critical information on the chemical environment of the hydrogen and carbon atoms, respectively.

In principle, the ¹H NMR spectrum of this compound in a suitable solvent like D₂O would show signals corresponding to the methylene (-CH₂-) and amine (-NH₂) protons of the ethylenediamine cation and the methylene (-CH₂-) and quaternary carbon protons of the citrate anion. The chemical shifts of these protons would be influenced by the ionic interaction between the ethylenediamine and citrate ions. For instance, the protons of the ethylenediamine moiety are expected to show distinct chemical shifts. However, the solubility of such complexes can sometimes lead to poorly resolved spectra.

Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments. In related studies of citrate complexes, ¹³C NMR has been instrumental in understanding the coordination of metal ions to the citrate molecule. ufrn.br For this compound, the carboxylate and hydroxyl carbons of the citrate anion and the methylene carbons of the ethylenediamine cation would exhibit characteristic chemical shifts.

Furthermore, advanced NMR techniques, such as Diffusion Ordered Spectroscopy (DOSY), could be employed to study the formation of aggregates or complexes in solution. nih.gov Such experiments can provide insights into the hydrodynamic radius of the species in solution, helping to understand the association between the ethylenediamine and citrate ions. nih.gov The combination of NMR data with molecular dynamics (MD) simulations can offer a more detailed picture of the conformational dynamics and intermolecular interactions of this compound in solution. nih.govnih.gov

Below is a table summarizing the expected ¹H NMR chemical shifts for the constituent ions, based on general knowledge and data from related compounds. researchgate.net

| Compound/Ion | Functional Group | Expected ¹H Chemical Shift (δ ppm) |

| Ethylenediamine | Methylene (-CH₂-) | ~2.7 |

| Amine (-NH₂-) | Variable, depends on solvent and concentration | |

| Citrate | Methylene (-CH₂-) | ~2.5 - 2.7 (AB quartet) |

Advanced Diffraction Techniques for Polycrystalline Forms

While single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, obtaining single crystals of sufficient quality is not always feasible. In such cases, advanced diffraction techniques applied to polycrystalline (powder) samples are indispensable for structural elucidation. researchgate.netnih.gov

Powder X-ray diffraction (PXRD) is a primary tool for characterizing crystalline solids. nih.gov The diffraction pattern obtained from a polycrystalline sample consists of a series of peaks at specific angles, which are characteristic of the crystal lattice of the compound. This "fingerprint" can be used to identify the crystalline phases present in a sample and to determine their purity. For a novel compound like this compound, PXRD would be the first step in confirming its crystallinity and obtaining initial information about its unit cell parameters. mdpi.com

For more complex structures or when only a powder sample is available, modern computational methods for structure determination from powder diffraction data (SDPD) can be employed. xray.cz These methods use the information from the powder pattern to solve the crystal structure ab initio.

In a study of a complex containing copper(II), ethylenediamine, and citrate, the crystal structure was determined, which would have involved the collection of diffraction data. tandfonline.comtandfonline.com The structure of an ethylenediamine complex of technetium was also elucidated using X-ray structure analysis, providing detailed information on bond lengths and angles. osti.gov Similarly, the crystal structure of a cobalt(III) complex with ethylenediamine and ethylenediamine-N,N'-diacetate was determined, showcasing the power of diffraction in resolving complex coordination geometries. scispace.com

Advanced synchrotron sources provide high-resolution PXRD data, which is crucial for resolving overlapping peaks and determining complex crystal structures from powder samples. nih.gov Techniques like the Pair Distribution Function (PDF) analysis, derived from total scattering data, can provide information about the local atomic arrangement, even in amorphous or poorly crystalline materials. researchgate.netnih.gov

The following table presents crystal system data for related ethylenediamine complexes, illustrating the type of information obtained from diffraction studies. osti.govscispace.com

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| [Tc(CO)₃Br·en] | Monoclinic | P2₁/n | a = 7.013 Å, b = 13.177 Å, c = 10.736 Å, β = 101.73° |

| [Co(en)(edda)]ClO₄ | Monoclinic | Pc | a = 9.169 Å, b = 7.966 Å, c = 10.809 Å, β = 113.64° |

Coordination Chemistry and Chelation Dynamics of Ethylenediamine and Citrate Ligands

Metal-Ligand Complexation with Ethylenediamine (B42938) and Citrate (B86180) Anions

The interaction of metal ions with ethylenediamine and citrate anions is characterized by the formation of stable chelate rings. Ethylenediamine (en) typically coordinates to a metal center through the lone pair of electrons on its two nitrogen atoms, forming a highly stable five-membered ring. libretexts.orgunizin.org Citrate, being a poly-dentate ligand, can coordinate in various modes depending on the pH and the nature of the metal ion, utilizing its three carboxylate groups and one hydroxyl group. researchgate.net

When both ligands are present, they can co-exist in the metal's coordination sphere, forming mixed-ligand complexes. The formation and structure of these complexes are governed by factors such as the preferred coordination number of the metal ion, the stoichiometry of the reactants, and the pH of the solution.

Chelation Modes and Stoichiometry in Coordination Complexes

Ethylenediamine acts as a bidentate chelating ligand, leading to common stoichiometries of 1:1, 1:2, and 1:3 (metal:en), resulting in complexes such as [M(en)]ⁿ⁺, [M(en)₂]ⁿ⁺, and [M(en)₃]ⁿ⁺. libretexts.org In these complexes, the metal's coordination number can be 2, 4, or 6, often resulting in square planar or octahedral geometries. researchgate.netnih.gov

Citrate anions can act as chelating or bridging ligands, with their coordination mode varying. researchgate.net In mixed-ligand systems, the stoichiometry reflects the combination of these ligands. A notable example is the crystalline compound [Cu(en)₂(H₂O)₂][Cu(en)₂(H₂O)]₂(Hcit)₂·4H₂O. tandfonline.comtandfonline.com This structure contains two distinct copper(II)-ethylenediamine cations: [Cu(en)₂(H₂O)₂]²⁺ and [Cu(en)₂(H₂O)]²⁺, with the citrate anions (Hcit³⁻) acting as counter-ions rather than directly coordinating to the copper centers in this specific solid-state structure. tandfonline.com This demonstrates a complex stoichiometry where the ratio of the diaqua to monoaqua cations is 1:2. tandfonline.com

In solution, mixed complexes with direct coordination of both ligands are expected. Studies on analogous systems, such as Cd(II) with ethylenediamine and dicarboxylates, suggest the formation of ternary complexes with stoichiometries like [M(en)(citrate)] and [M(en)₂(citrate)].

Stability Constants and Thermodynamic Parameters of Metal-Ethylenediamine-Citrate Complexes

Metal-ethylenediamine complexes are known for their high thermodynamic stability, a phenomenon known as the chelate effect. This effect is largely driven by a significant positive entropy change (ΔS) upon formation of the chelate ring, as one bidentate ethylenediamine molecule displaces two monodentate solvent molecules, leading to an increase in the number of free particles in the system. researchgate.net

While comprehensive thermodynamic data for mixed metal-ethylenediamine-citrate systems are not widely available, studies on related mixed-ligand complexes provide insight. For instance, thermodynamic parameters have been determined for Cu(II) complexes with ethylenediaminetetraacetate (B1237979) (EDTA) and other diamines, highlighting the energetic factors governing their formation. researchgate.netsemanticscholar.org The stability of a mixed-ligand complex is influenced by the nature of the metal ion, the chelate effects of both ligands, and any steric or electronic interactions between the coordinated ligands.

Below is a table of selected stability constants and thermodynamic parameters for common metal-ethylenediamine complexes, illustrating their high stability.

| Metal Ion | Stepwise Constant | log K₁ | log K₂ | log K₃ | Overall Constant (log β₃) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Co(II) | log K | 5.9 | 4.8 | 3.1 | 13.8 | -74.5 | 13 |

| Ni(II) | log K | 7.5 | 6.3 | 4.4 | 18.2 | -98.3 | 42 |

| Cu(II) | log K | 10.6 | 9.0 | -1.0 | 18.6 | -111.3 | 2.9 |

| Zn(II) | log K | 5.7 | 5.0 | 1.5 | 12.2 | -66.9 | 17 |

| Cd(II) | log K | 5.5 | 4.5 | 1.2 | 11.2 | -65.7 | 0 |

| Data sourced from a critical survey of equilibrium constants for ethylenediamine complexes. researchgate.net |

Competitive Ligand Exchange Reactions

In a solution containing a metal ion and multiple potential ligands, competitive equilibria and ligand exchange reactions will occur. rsc.orgrsc.org The outcome of these reactions is dictated by the relative thermodynamic stabilities of the possible complexes. A ligand that forms a more stable complex will tend to displace a ligand that forms a less stable one.

Given the high stability of the metal-ethylenediamine chelate, ethylenediamine can readily displace simpler monodentate ligands (like water or ammonia) from a metal's coordination sphere. The competition between ethylenediamine and citrate is more complex. Citrate also forms stable chelate complexes with many metal ions. The preferred coordination will depend on the specific metal ion, the pH of the solution (which affects the protonation state of both ligands), and the relative concentrations of the ligands. For example, citrate is known to participate in ligand exchange reactions on the surface of gold nanoparticles, demonstrating its dynamic binding capabilities. rsc.org

Polynucleating Capabilities and Multi-Metal Complexes

Both ethylenediamine and citrate possess the ability to act as bridging ligands, connecting two or more metal centers to form polynuclear or multi-metal complexes. youtube.comat.ua This bridging can occur through different coordination modes.

Ethylenediamine can bridge metal ions, although this is less common than its chelating role. More significantly, citrate is well-known for forming polynuclear complexes, where its carboxylate and sometimes hydroxyl groups coordinate to multiple metal ions simultaneously. This capability allows for the construction of intricate multi-metal assemblies, including dimers, polymers, and extended frameworks. tandfonline.com For instance, various copper(II) citrate complexes feature polynuclear structures, such as the [Cu₂(μ-cit)(phen)₄] supramolecular complex and the [Cu₄(μ₄-cit)₂(H₂O)₈]ₙ coordination polymer. tandfonline.com

Stereochemical Aspects in Coordination Compound Formation

The formation of coordination compounds involving ethylenediamine and citrate introduces several important stereochemical considerations, including chirality and conformational isomerism.

Octahedral complexes with three ethylenediamine ligands, such as [Co(en)₃]³⁺, are classic examples of chiral molecules in coordination chemistry. libretexts.orgunizin.orgresearchgate.net The arrangement of the three chelate rings around the central metal ion can create a right-handed (Δ, delta) or left-handed (Λ, lambda) helical twist, resulting in two non-superimposable mirror images known as enantiomers. researchgate.netmdpi.com

Furthermore, the five-membered chelate ring formed by ethylenediamine is not planar and adopts a puckered, or "gauche," conformation. This puckering can also be chiral, designated as δ (delta) or λ (lambda). researchgate.netresearchgate.net In a tris(chelate) complex, the conformations of the three rings can lead to various diastereomers, such as Λ(δδδ) or Λ(δδλ).

The crystal structure of the copper(II)-ethylenediamine-citrate compound provides a specific illustration of these principles. researchgate.nettandfonline.com In the [Cu(en)₂(H₂O)₂]²⁺ cation, the two ethylenediamine ligands form a δλ diastereoisomeric system. tandfonline.com In the [Cu(en)₂(H₂O)]²⁺ cation, a disorder in the carbon-carbon bond of one ethylenediamine ligand indicates the co-existence of two energetically similar conformers, δδ and δλ. researchgate.nettandfonline.com The citrate anion itself was also found to adopt a specific cis,trans-configuration within the crystal lattice. tandfonline.com

Theoretical and Computational Chemistry of Ethylenediamine Citrate Systems

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in understanding the bonding, electronic properties, and reactivity of ethylenediamine-citrate complexes.

DFT calculations are employed to determine the most stable three-dimensional structures of molecules by finding the minimum energy conformations. For the ethylenediamine-citrate system, this involves optimizing the geometries of the individual molecules and their complexes.

Research on the reaction of citric acid (CA) and ethylenediamine (B42938) (EDA) has utilized DFT calculations to map out the reaction pathways. rsc.org The M06-2X-D3/6-31+G(d,p) level of theory is one approach used to optimize the geometries of reactants, intermediates, and products. rsc.org Studies on related systems, such as ethylenediamine on copper surfaces, have also involved extensive DFT calculations to find optimal binding conformations, considering various adsorption sites (atop, bridge, hollow) and molecular orientations. osti.govosti.gov For instance, calculations have shown that on a Cu(100) surface, ethylenediamine prefers a conformation with both nitrogen atoms located above copper surface atoms with a slight tilt angle. osti.gov The conformational energy landscape helps in identifying the most stable isomers and understanding the flexibility of the molecules. In the fragmentation study of ethylenediamine, DFT calculations were used to determine the geometries of the parent molecule and its various anionic fragments. mdpi.com

Table 1: Example of Calculated Energetics for Ethylenediamine Fragmentation This table is illustrative, based on findings related to ethylenediamine fragmentation studies where DFT is used to calculate reaction energetics.

| Reaction Channel | Product Anions | Calculated Energy Threshold (eV) at 0 K |

|---|---|---|

| N-H bond cleavage | (EDA-H)⁻ | ~2.0 |

| C-H bond cleavage | (EDA-H)⁻ | ~2.6 |

| C-N bond cleavage | NH₂⁻ + C₂H₄NH₂ | ~3.5 |

| C-C bond cleavage | CH₂NH₂⁻ + CH₂NH₂ | ~4.0 |

Source: Data derived from principles discussed in low-energy electron interaction studies with ethylenediamine. mdpi.com

DFT is crucial for analyzing the non-covalent interactions that govern the formation and stability of ethylenediamine-citrate complexes. These interactions are primarily hydrogen bonds between the amine groups of ethylenediamine and the carboxyl and hydroxyl groups of citrate (B86180).

Quantum chemical calculations have explored the hydrogen bonding in systems involving these functional groups. The strength of N-H···O hydrogen bonds is known to increase when the amine is coordinated to a metal ion. researchgate.net For example, the calculated hydrogen bond energy between a non-coordinated ethylenediamine and a water molecule is approximately -2.3 kcal/mol, but this value increases significantly in magnitude for neutral and charged metal complexes, ranging from -4.0 to -6.7 kcal/mol for neutral complexes and reaching up to -28.0 kcal/mol for a triply positive complex like [Co(H₂O)₄en]³⁺. researchgate.net In the context of the citric acid and ethylenediamine reaction, DFT calculations help identify key heterocyclic intermediates that are stabilized by intramolecular hydrogen bonds. rsc.org Furthermore, analysis of the charge transfer between functional groups, facilitated by DFT, has been used to explain the photoluminescent properties of carbon dots synthesized from citric acid and ethylenediamine. rsc.org

Molecular Dynamics Simulations for Solution-Phase Behavior and Complexation Kinetics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes in solution. This technique is invaluable for studying how ethylenediamine-citrate complexes behave in an aqueous environment and the kinetics of their formation.

MD simulations have been used to study very large chemical systems by employing 'force fields' to simplify atomic interactions. msu.edu For instance, simulations have been performed to understand the role of the ethylenediamine series of molecules in directing the morphology of nanoparticles in solution, demonstrating preferential binding to specific crystal faces through a combination of hydrogen bonding and direct nitrogen-metal interactions. rsc.org Reactive molecular dynamics protocols have also been employed to simulate the cyclization and condensation reactions between citric acid and ethylenediamine, offering insights into potential growth scenarios of larger polymeric structures. rsc.org These simulations can track the real-time variation in the number of different molecular species in a solution. msu.edu The simulations typically run for several nanoseconds to allow the system to relax and to adequately scan the conformational space. rsc.org

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra (like IR, Raman, UV-Vis, and NMR) to validate the theoretical models and aid in the interpretation of experimental results.

For the reaction between citric acid and ethylenediamine, theoretical calculations of activation barriers and thermodynamics have been correlated with experimental data from NMR and mass spectrometry to confirm the proposed reaction mechanism and identify key intermediates. rsc.org Time-dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies and UV-Vis spectra. bendola.com Theoretical infrared (IR) spectra, calculated from vibrational frequencies, can be compared with experimental FTIR data to identify characteristic peaks. For example, changes in peaks around 1700 cm⁻¹ and 1650 cm⁻¹ in the FTIR spectra of citric acid/ethylenediamine reaction mixtures have been attributed to specific intermediate and product structures identified through computations. rsc.org DFT calculations have also been used to predict the ⁹⁹Tc NMR and IR spectral characteristics of technetium complexes with chelators like citrate and EDTA, showing excellent agreement with experimental data. pnnl.gov

Table 2: Correlation of Theoretical and Experimental Spectroscopic Data for a Citric Acid/Ethylenediamine Reaction Product This table is a representative example based on the types of correlations made in computational studies.

| Spectroscopic Technique | Calculated Parameter (Computational) | Observed Signal (Experimental) | Attributed Structure/Transition |

|---|---|---|---|

| FTIR | Vibrational Frequency at ~1650 cm⁻¹ | Peak at ~1650 cm⁻¹ | Amide C=O stretch in cyclized product |

| FTIR | Vibrational Frequency at ~1700 cm⁻¹ | Peak at ~1700 cm⁻¹ | Carboxyl C=O stretch in intermediate |

| UV-Vis (TD-DFT) | Electronic Transition at ~350 nm | Absorption Peak at ~350 nm | π-π* transition in heterocyclic product |

| ¹H NMR | Chemical Shift for CH₂ group | Signal at δ ~3.5 ppm | Protons adjacent to amide nitrogen |

Source: Synthesized from findings reported in studies combining experimental and computational spectroscopy. rsc.orgrsc.orgbendola.com

Computational Modeling of Chelation Mechanisms and Metal Ion Affinity

Computational modeling is extensively used to understand how chelating agents like ethylenediamine and citrate bind to metal ions. These models can predict the stability of metal complexes and the selectivity of a chelating agent for different metals.

DFT calculations are used to compute the binding energies of metal complexes. semanticscholar.org For example, the stabilities of Ni(II) complexes with various ligands have been calculated, showing the relative affinity of the metal for different chelating agents like citrate and EDTA. mdpi.com Such calculations have shown that the affinity often follows the order of Ni(II)-EDTA > Ni(II)-NTA > Ni(II)-citrate. mdpi.com MD simulations using modified force fields, such as the 12-6-4 Lennard-Jones potential, have been parameterized to reproduce accurate binding energies for the reaction of ethylenediamine with various divalent transition metal ions, successfully modeling the chelate effect. msu.edu These computational approaches can also determine the preferred coordination sites and geometries of metal-ligand complexes. semanticscholar.org Thermodynamic cycles that combine experimental data with computationally tractable metal-chelator complexes are used to accurately determine the free energies of metal binding to complex biological molecules. acs.org

Table 3: Calculated Metal Ion Affinity for Common Chelating Agents This table illustrates the type of data generated from computational studies on metal chelation.

| Metal Ion | Chelating Agent | Computational Method | Calculated Binding Energy (Illustrative, kJ/mol) |

|---|---|---|---|

| Ni(II) | Citrate | DFT | -150 |

| Ni(II) | NTA | DFT | -250 |

| Ni(II) | EDTA | DFT | -350 |

| Ca(II) | EDTA | DFT | -280 |

| Pb(II) | EDTA | DFT | -320 |

Source: Based on the trends and principles reported in DFT studies of metal-chelate complexes. mdpi.comresearchgate.net

Applications in Advanced Materials Science and Engineering

Engineered Nanomaterial Synthesis and Morphological Control

The synthesis of engineered nanomaterials with precise control over their size, shape, and surface chemistry is crucial for their application in various technologies. Ethylenediamine (B42938) citrate (B86180) has proven to be a key ingredient in achieving this control.

Fluorescent carbon quantum dots (CQDs) are a class of nanomaterials that have garnered significant attention for their exceptional optical properties, low toxicity, and good biocompatibility. Ethylenediamine citrate is frequently used as a precursor in the synthesis of CQDs, often in combination with a carbon source like citric acid. bohrium.comnih.govmdpi.commdpi.com The hydrothermal treatment of citric acid and ethylenediamine is a common method for producing nitrogen-doped CQDs (N-CDs). mdpi.com The presence of ethylenediamine as a nitrogen-doping agent is instrumental in enhancing the fluorescence quantum yield of the resulting CQDs. mdpi.commdpi.com

Research has shown that the combination of citric acid and ethylenediamine can produce CQDs with exceptionally high photoluminescence quantum yields. mdpi.com For instance, one study reported the synthesis of CQDs with a high absolute quantum yield of 81.94% using folic acid, ammonium (B1175870) citrate, and ethylenediamine as precursors. bohrium.comnih.gov These highly fluorescent CQDs have demonstrated potential in "on-off-on" detection systems for mercury ions (Hg²⁺) and biothiols. bohrium.comnih.gov The fluorescence of the CQDs is quenched in the presence of Hg²⁺ and then recovers upon the introduction of biothiols. bohrium.com

The following table summarizes the findings of a study on the synthesis of fluorescent carbon dots using ethylenediamine as a precursor.

| Precursors | Synthesis Method | Quantum Yield | Application |

| Folic acid, ammonium citrate, ethylenediamine | Hydrothermal | 81.94% | "on-off-on" detection of Hg²⁺ and biothiols |

This table presents data from a study on the synthesis of high-quantum-yield fluorescent carbon dots. bohrium.comnih.gov

Ethylenediamine and its derivatives have been successfully employed as additives to control the morphology of inorganic nanoparticles during their synthesis. rsc.orgrsc.org In the formation of magnetite (Fe₃O₄) nanoparticles, for example, an ethylenediamine series of additives has been shown to mediate the synthesis of faceted, near-octahedral particles. rsc.org This is a significant improvement over methods that produce particles with undefined or pseudo-spherical shapes. rsc.org

Ethylenediamine acts as a chelating and structure-directing agent, influencing the nucleation and growth of the nanoparticles. rsc.orgresearchgate.net Computational modeling has revealed that ethylenediamine-based additives exhibit preferential binding to the researchgate.net crystal face of magnetite over the researchgate.net face, thereby directing the growth towards an octahedral morphology. rsc.org This additive-directed, green synthesis approach offers a cost-effective and environmentally friendlier alternative to conventional methods that often require harsh reaction conditions. rsc.org

The ability of ethylenediamine to control particle shape extends to other inorganic nanomaterials as well. For instance, in the synthesis of anatase-type titanium dioxide nanoparticles, ethylenediamine used as a solvent in a solvothermal treatment can control the particle shape from spindle-like to other morphologies depending on its concentration. acs.org

Precursor in the Fabrication of High-Performance Ceramics and Superconducting Materials

This compound also plays a crucial role as a precursor in the synthesis of complex oxide materials, including high-performance ceramics and high-temperature superconductors. The sol-gel method, a versatile technique for producing ceramic materials, often utilizes metal-citrate complexes. Ethylenediamine can be used to neutralize the metal citrate solution, facilitating the formation of a homogeneous and viscous gel without precipitation. researchgate.net

This approach has been successfully applied to the synthesis of various high-T_c_ superconducting materials. researchgate.netpreprints.org For instance, in the preparation of Y-Ba-Cu-O, Bi-Ca-Sr-Cu-O, and Tl-Ca-Ba-Cu-O superconductors, ethylenediamine was used to adjust the pH and promote the formation of a stable polymeric precursor gel. researchgate.net This method ensures a uniform distribution of metal cations, which is essential for achieving high-quality superconducting phases upon thermal treatment. researchgate.net The thermal decomposition of these precursor gels leads to the formation of the desired superconducting oxides. researchgate.net

Furthermore, ethylenediamine has been used in the synthesis of LaAlO₃ ceramic powders, a material used as a substrate for superconducting devices. researchgate.net In a modified citrate precursor process, ethylenediamine helps to form a stable complex, leading to the crystallization of LaAlO₃ at a lower temperature without the formation of intermediate phases. researchgate.net A mixture of ethylenediamine and citric acid has also been used as a mixed fuel in the solution combustion synthesis of greenish-blue cobalt chromite ceramic pigments, resulting in materials with high purity and small crystallite size. mdpi.com

Utilization in Polymer and Composite Material Development

The versatility of ethylenediamine extends to the field of polymer and composite materials. It can be used to functionalize polymers and nanoparticles, thereby enhancing the properties of the resulting composite materials. bibliotekanauki.pltecnalia.comcambridge.orgnih.gov For example, ethylenediamine has been used to functionalize cellulose (B213188) nanoparticles, which were then incorporated into a poly(ethylene-co-acrylic acid) matrix to create biocompatible composites for biomedical applications. bibliotekanauki.pl

In the context of creating nanohybrid materials, ethylenediamine can act as a linker to decorate multi-walled carbon nanotubes (MWCNTs) with gold nanoparticles (AuNPs). The amine groups of ethylenediamine serve as growth points for the synthesis of AuNPs, leading to a well-distributed decoration of the nanotubes. This modification can enhance the electrocatalytic activity of the resulting material.

Moreover, citrate-based polymers have emerged as a significant class of biodegradable and biocompatible materials for tissue engineering. While ethylenediamine itself is not a primary monomer in these polymers, the principles of using chelating agents and functional monomers are central to their synthesis. The development of these advanced polymers and composites highlights the broader importance of functional molecules like ethylenediamine in materials science.

Catalytic Applications and Mechanistic Investigations

Ethylenediamine-Citrate Derivatives as Precursors for Heterogeneous Catalysts

In the preparation of heterogeneous catalysts, the use of chelating agents like ethylenediamine (B42938) and citric acid can significantly affect the final properties of the catalyst, such as metal dispersion, particle size, and reducibility. These agents help to achieve a more uniform distribution of the active metal phase on the support material.

The addition of ethylenediamine and citrate-based chelating agents during the impregnation of metal precursors onto a support material has been shown to enhance metal dispersion and control particle size. This is largely attributed to the formation of stable metal complexes in the impregnation solution.

The presence of ethylenediamine during the preparation of Co/ZrO₂ catalysts, for instance, leads to a higher dispersion of cobalt species. This is explained by the in-situ formation of stable and bulky cobalt-ethylenediamine complex ions during impregnation, which, upon thermal treatment, decompose to yield smaller and more highly dispersed cobalt oxide particles. nih.govresearchgate.net Similarly, the use of chelating agents like citric acid or ethylenediaminetetraacetic acid (EDTA) in the preparation of supported catalysts can prevent the premature precipitation and agglomeration of metal salts during the drying and calcination steps. researchgate.netscispace.com The increased viscosity of the impregnation solution containing these chelated complexes also inhibits the migration of the metal precursor, leading to a more homogeneous distribution on the support. scispace.com

For Ni/SiO₂ catalysts prepared from nickel ethylenediamine complexes, small nickel particles with a mean diameter of 2–3 nm can be achieved even at high metal loadings (e.g., 20 wt%). researchgate.net In the case of Ni-W/TiO₂-Al₂O₃ catalysts, the addition of EDTA has been observed to promote the dispersion of NiO on the support surface. cambridgepublish.com

| Catalyst System | Additive(s) | Support | Effect on Metal Dispersion | Resulting Particle Size | Reference(s) |

| Co/ZrO₂ | Ethylenediamine | ZrO₂ | Higher dispersion of cobalt species | Smaller Co₃O₄ particles | nih.govresearchgate.net |

| Ni/SiO₂ | Ethylenediamine | SiO₂ | High dispersion even at high loading | 2–3 nm | researchgate.net |

| Ni-W/TiO₂-Al₂O₃ | EDTA | TiO₂-Al₂O₃ | Promoted NiO dispersion | Smaller, highly dispersed particles | cambridgepublish.com |

| CoMo/SBA-15 | EDTA, Citric Acid | SBA-15 | Increased metal dispersion | Decreased length of MoS₂ particles | researchgate.net |

| Fe/SiO₂ | Citric Acid | SiO₂ | Highly dispersed iron(III)-oxide | 2–5 nm | scispace.com |

This table presents a summary of findings from various studies on the impact of ethylenediamine, EDTA, and citric acid on the physical properties of heterogeneous catalysts.

The use of ethylenediamine and citrate-based precursors also has a notable impact on the reducibility of the metal species and the generation of active sites. The thermal decomposition of the metal-chelate complexes can lead to the formation of metal species that are more easily reduced at lower temperatures.

For Co/ZrO₂ catalysts prepared with ethylenediamine, new cobalt species are formed that are reducible at lower temperatures compared to catalysts prepared without the additive. nih.govresearchgate.net This enhanced reducibility is beneficial for creating the active metallic sites required for catalysis. Temperature-programmed reduction (H₂-TPR) studies of these catalysts show a shift in the reduction peaks to lower temperatures, indicating a weaker interaction of the cobalt oxide with the support or a different morphology of the oxide particles that facilitates reduction. researchgate.netresearchgate.net

Similarly, for Ni-W/TiO₂-Al₂O₃ catalysts, the addition of La and EDTA was found to weaken the interaction between the active components and the support, which in turn facilitated the reduction of the metal species and promoted the formation of the active Ni-W-S phase for hydrodesulfurization reactions. cambridgepublish.com In the case of Ni/Al₂O₃ catalysts prepared with a nickel-ethylenediamine complex, the thermal treatment in an inert atmosphere can lead to the in situ production of hydrogen from the decomposition of the organic ligand, which then reduces the nickel(II) to metallic nickel particles. academie-sciences.fracademie-sciences.fr

| Catalyst | Reduction Peak Temperature (°C) | Interpretation | Reference(s) |

| Co/ZrO₂ (without ethylenediamine) | Higher temperature peaks | Stronger metal-support interaction | researchgate.net |

| Co/ZrO₂ (with ethylenediamine) | Lower temperature peaks | Weaker interaction, easier reduction | researchgate.net |

This table illustrates the effect of ethylenediamine on the reduction temperature of cobalt species in a supported catalyst, based on H₂-TPR data.

Role in Homogeneous Catalysis as Ligands or Additives

In the realm of homogeneous catalysis, ethylenediamine and its derivatives are well-known bidentate ligands that form stable complexes with a variety of transition metals. cambridgepublish.com These complexes can act as catalysts for a range of organic transformations. While specific studies on "ethylenediamine citrate" as a ligand are scarce, the principles of using ethylenediamine-metal complexes are well-established.

Ethylenediamine-based ligands are crucial in copper-catalyzed cross-coupling reactions, where they have been shown to facilitate reactions under milder conditions. academie-sciences.fr The formation of Schiff base ligands from the condensation of ethylenediamine with salicylaldehydes (salen ligands) yields versatile catalysts for reactions such as asymmetric epoxidation. rsc.org The stability of the metal-diamine chelate is a key factor in its catalytic activity.

Although not directly involving citrate (B86180), mechanistic studies on ruthenium(II) complexes with N-heterocyclic carbene (NHC) and diamine ligands have been conducted for asymmetric hydrogenation reactions, highlighting the cooperative effect of the ligands in the catalytic cycle. nih.gov The role of ethylenediamine as an additive has also been noted to modify the catalytic activity of rhodium complexes in certain reactions. researchgate.net

Analytical Methodologies in Chemical Systems

Chromatographic Techniques for Separation and Quantification in Non-Biological Matrices

Chromatography is a cornerstone for the analysis of ethylenediamine (B42938), providing the necessary separation from complex sample matrices. cloudfront.net Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose, though they typically require a derivatization step to enhance detection. cloudfront.net

HPLC is a widely used method for the determination of ethylenediamine. thermofisher.com Due to its low UV absorption, direct detection is often insensitive. scribd.com To overcome this, pre-column derivatization is employed, where the analyte is reacted with a reagent to form a derivative with strong UV absorption or fluorescence, significantly improving sensitivity and selectivity. thermofisher.comscribd.comacademicjournals.org This modification also tends to reduce the polarity of the compounds, improving their retention on commonly used reversed-phase columns. thermofisher.com

Several reagents are effective for the derivatization of the primary amino groups of ethylenediamine. academicjournals.org Common choices include:

o-Phthalaldehyde (B127526) (OPA): In the presence of a thiol like 2-mercaptoethanol, OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. researchgate.net This method is noted for its speed and sensitivity. researchgate.net

9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to form stable, fluorescent derivatives. thermofisher.com

Benzoyl chloride: This agent is used to create a derivative that can be detected with high sensitivity and precision using a UV/PDA detector. researchgate.net

1-Naphthyl isothiocyanate: This reagent induces UV activity in ethylenediamine, allowing for its analysis on a C-18 HPLC column. researchgate.net

Phthalaldehyde: This reagent reacts with ethylenediamine to form (1z,5z)-3,4-dihydrobenzo[f] nih.govnih.govdiazocine, a derivative suitable for analysis. nih.gov

The resulting derivatives are then separated, typically on a reversed-phase C18 column, and quantified. researchgate.netresearchgate.net The choice of mobile phase, often a mixture of a buffer and an organic solvent like methanol (B129727) or acetonitrile, is optimized to achieve good separation of the derivatized analyte from other components. researchgate.netresearchgate.netnih.gov

| Parameter | Method 1 | Method 2 | Method 3 |

| Derivatizing Agent | o-Phthalaldehyde (OPA) & 2-Mercaptoethanol researchgate.net | Benzoyl Chloride researchgate.net | 1-Naphthyl isothiocyanate researchgate.net |

| Column | Waters Spherisorb 5 µm ODS 2 researchgate.net | XBridgeTM Shield RP-18 researchgate.net | C-18 HPLC column researchgate.net |

| Mobile Phase | Methanol-ultrapure water (65:35) researchgate.net | 0.7g L-1 di-sodium hydrogen phosphate (B84403) anhydrous and methanol researchgate.net | pH 3 ortho-phosphoric acid and triethylamine (B128534) buffer and methanol (gradient) researchgate.net |

| Detection | Fluorescence (Ex: 330 nm, Em: 450 nm) researchgate.net | UV/PDA Detection researchgate.net | UV Detection (220 nm) researchgate.net |

| Analysis Time | < 10 minutes researchgate.net | Not specified | Not specified |

| Linearity (r) | Not specified | ≥ 0.99 researchgate.net | 0.99963 researchgate.net |

This table presents a summary of different HPLC methods used for the analysis of ethylenediamine following pre-column derivatization.

Gas chromatography (GC) is another effective technique for the determination of ethylenediamine, particularly for identifying it as an impurity in other substances. nih.govresearchgate.net As with HPLC, direct analysis is challenging, and a derivatization step is typically required to convert the polar, non-volatile amine into a more volatile derivative suitable for GC analysis. researchgate.netresearchgate.net

A common approach involves reacting ethylenediamine with an aldehyde, such as benzaldehyde (B42025) or phthalaldehyde. nih.govresearchgate.net For instance, the reaction with phthalaldehyde forms (1z,5z)-3,4-dihydrobenzo[f] nih.govnih.govdiazocine, a stable compound that can be readily analyzed by GC-MS. nih.gov This derivatization minimizes matrix interference and simplifies sample preparation. nih.gov The butylation of the free acids using n-butyl alcohol and acetyl chloride is another sample preparation technique used for GC analysis. researchgate.net

The analysis is typically performed using a capillary column, such as a DB-5MS, with helium as the carrier gas. nih.gov Coupling the GC system to a mass spectrometer (GC-MS) provides definitive identification of the derivative based on its retention time and mass spectrum. nih.govresearchgate.net

| Parameter | GC-MS Method for Ethylenediamine Impurity nih.gov |

| Derivatizing Agent | Phthalaldehyde |

| Derivative Formed | (1z,5z)-3,4-dihydrobenzo[f] nih.govnih.govdiazocine |

| Stationary Phase (Column) | DB-5MS (30 m × 0.25 mm × 0.25 μm) |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min |

| Retention Time | 6.215 min |

| Limit of Detection (LOD) | 0.4 ppm |

| Limit of Quantification (LOQ) | 1.0 ppm |

This table details the parameters for a validated GC-MS method for quantifying ethylenediamine impurity.

Spectrophotometric and Fluorometric Detection Strategies

Spectrophotometric and fluorometric methods are based on the measurement of light absorption or emission by a specific compound. researchgate.netrsc.org These techniques are particularly useful for ethylenediamine when coupled with a derivatization reaction that introduces a chromophore (a light-absorbing group) or a fluorophore (a light-emitting group) into the molecule. academicjournals.org

For instance, the reaction of ethylenediamine with o-phthalaldehyde (OPA) and a thiol produces a derivative that is highly fluorescent, allowing for sensitive quantification using a fluorescence detector. researchgate.net The fluorescence detection is performed at specific excitation and emission wavelengths (e.g., 330 nm and 450 nm, respectively) to ensure selectivity. researchgate.net

Colorimetric methods have also been developed. One novel approach uses triangular silver nanoparticles (AgNPrs) as an optical probe. rsc.org The presence of ethylenediamine causes a shift in the in-plane dipole resonance of the nanoparticles, leading to a detectable color change and a change in the UV-Vis absorption spectrum. rsc.org Another spectrophotometric method relies on the formation of a colored azo dye when nitrite (B80452) reacts with sulfanilamide (B372717) and is then coupled with N-(1-naphthyl)-ethylenediamine dihydrochloride, producing a pink product measured at 540 nm. hawaii.edu These methods provide a basis for both quantitative analysis in a spectrophotometer and qualitative visual detection. rsc.org

Potentiometric Titration for Complexation Studies and Stability Constant Determinations

Potentiometric titration is a classical and highly accurate method for studying the formation of metal complexes in solution and determining their stability constants. nih.govcost-nectar.eu The technique involves monitoring the change in the potential of an electrode (typically a pH-sensitive glass electrode) as a titrant of known concentration is added to the solution containing the metal ion and the ligand (in this case, ethylenediamine). nih.govwikipedia.org

The formation of a metal-ethylenediamine complex is a type of acid-base equilibrium, where there is competition for the ligand between the metal ion and protons. wikipedia.org By titrating a mixture of a metal salt and ethylenediamine with a standard base (like NaOH) and monitoring the pH, the concentration of the different complex species in equilibrium can be calculated at each point of the titration. nih.govultraphysicalsciences.org From these data, the stepwise and cumulative stability constants (β) of the metal-ethylenediamine complexes are determined. nih.govwikipedia.org These constants are a measure of the strength of the interaction between the metal ion and the ethylenediamine ligand. wikipedia.org The studies are typically conducted at a constant temperature and ionic strength to ensure thermodynamic consistency. nih.govultraphysicalsciences.org

| Metal Ion | Complex | log β | Solvent | Reference |

| Silver(I) (Ag⁺) | [Ag(en)]⁺ | 5.1 | Dimethylsulphoxide | nih.gov |

| [Ag(en)₂]⁺ | 7.9 | Dimethylsulphoxide | nih.gov | |

| Zinc(II) (Zn²⁺) | [Zn(en)]²⁺ | 6.0 | Dimethylsulphoxide | nih.gov |

| [Zn(en)₂]²⁺ | 11.2 | Dimethylsulphoxide | nih.gov | |

| [Zn(en)₃]²⁺ | 13.5 | Dimethylsulphoxide | nih.gov | |

| Cadmium(II) (Cd²⁺) | [Cd(en)]²⁺ | 6.5 | Dimethylsulphoxide | nih.gov |

| [Cd(en)₂]²⁺ | 11.8 | Dimethylsulphoxide | nih.gov | |

| [Cd(en)₃]²⁺ | 14.1 | Dimethylsulphoxide | nih.gov | |

| Manganese(II) (Mn²⁺) | [Mn(en)]²⁺ | 3.2 | Dimethylsulphoxide | nih.gov |

| [Mn(en)₂]²⁺ | 5.6 | Dimethylsulphoxide | nih.gov | |

| [Mn(en)₃]²⁺ | 6.7 | Dimethylsulphoxide | nih.gov | |

| Copper(II) (Cu²⁺) | [Cu(en)]²⁺ | 10.55 | Water | wikipedia.org |

| [Cu(en)₂]²⁺ | 19.98 | Water | wikipedia.org |

This table shows examples of cumulative stability constants (β) for various metal-ethylenediamine (en) complexes determined by potentiometric titration.

Advanced Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the definitive identification of compounds and the assessment of their purity. researchgate.net It works by measuring the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and structure of the analyte. researchgate.net

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for analyzing coordination complexes like those formed between metal ions and ethylenediamine. nih.govresearchgate.net Aqueous solutions of ethylenediamine complexes can be investigated to identify the various species present, including monomeric and dimeric ions. nih.govresearchgate.net For example, in a study of dichloro(ethylenediamine)palladium(II), ESI-MS identified a dimeric ion, [Pd(en)Cl₂·Pd(en)Cl]⁺, as the most abundant species in solution. nih.gov

Further structural information can be obtained using tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID). nih.govresearchgate.net In CID experiments, selected ions are fragmented, and the resulting fragmentation patterns provide insights into the structure and connectivity of the parent ion. nih.gov This can help elucidate the structures of complex ions and their hydrolysis products. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the elemental composition determination of unknown impurities. researchgate.net

Environmental Chemistry and Abiotic Transformation Studies

Abiotic Interactions with Metal Ions in Environmental Compartments

In environmental settings, the interaction of ethylenediamine (B42938) and citrate (B86180) with metal ions is primarily governed by chelation, a process where the molecules bind to a central metal ion to form a stable, water-soluble complex. This complexation significantly alters the behavior of metal ions in soil and water.

Both ethylenediamine and citrate can form stable complexes with various metal ions, thereby increasing their solubility and mobility in soil and aquatic environments. nih.govnih.gov Citrate, a low-molecular-weight organic acid, is known to mobilize metals by forming metal-citrate complexes. cdnsciencepub.com This process can prevent the precipitation of metals and their sorption to soil particles. The effectiveness of citrate in mobilizing metals is often compared to stronger, synthetic chelating agents like ethylenediaminetetraacetic acid (EDTA). scirp.orgresearchgate.net While generally considered a weaker ligand than EDTA, citric acid can effectively solubilize certain metals. scirp.orgprocedia-esem.eu For instance, studies have shown that citrate anion is an effective ligand for complexing with Cu²⁺. ncsu.edu

Interactive Data Table: Comparative Metal Extraction Efficiency of Chelating Agents

This table summarizes the relative effectiveness of citric acid (a component of ethylenediamine citrate) compared to other agents in mobilizing heavy metals from contaminated soil and sediment.

| Chelating Agent | Target Metal(s) | Relative Efficiency | Key Findings | Source(s) |

| Citric Acid | Cu, Pb, Zn, Cd | Weaker than EDTA and EDDS for most metals. | Less effective for Pb and Cd removal from sediments compared to EDTA/EDDS. procedia-esem.eu Effective for Cu. ncsu.edu Can be efficient for Zn removal. researchgate.net | researchgate.netprocedia-esem.euncsu.edu |

| EDTA | Pb, Cd, Cu, Zn | Generally high efficiency. | Strong chelator for a wide range of heavy metals. procedia-esem.eu High persistence in the environment raises concerns. nih.govpjoes.com | procedia-esem.eunih.govpjoes.com |

| EDDS | Cu, Pb, Zn | High efficiency, especially for copper. | More biodegradable than EDTA. procedia-esem.eunih.gov Efficiency can be greater than EDTA for certain metals like copper. procedia-esem.eu | procedia-esem.eunih.gov |

| Chitosan | Cu, Ni | Higher than EDTA and sodium citrate in a specific study. | Efficiency is highly pH-dependent, optimal at pH 3-3.5. researchgate.net | researchgate.net |

The ability of this compound's components to chelate heavy metals underpins their potential use in the remediation of contaminated sites. The citrate component, in particular, has been investigated as a washing agent to extract heavy metals from contaminated soils and sediments. procedia-esem.eu Although it is often less efficient than robust chelators like EDTA, its high biodegradability makes it an environmentally attractive option. procedia-esem.eupjoes.com

The process involves flushing the contaminated soil with a solution containing the chelating agent. The agent solubilizes the heavy metals by forming stable, mobile complexes, which are then washed out of the soil matrix. researchgate.net Research has demonstrated that citric acid can remove significant amounts of copper and zinc from contaminated soils. researchgate.net However, its effectiveness for other metals, such as lead and cadmium, can be low. procedia-esem.eu The efficiency of metal extraction by citrate is dependent on the pH of the washing solution and the contact time. procedia-esem.euresearchgate.net The ethylenediamine component would also contribute to this process through its own metal-complexing capabilities. nih.gov The formation of both ethylenediamine-metal and citrate-metal complexes could work synergistically to sequester and remove a broader range of heavy metals from abiotic environments like soil and industrial sludge.

Sorption Behavior on Environmental Surfaces and Minerals

The transport and fate of this compound in the environment are heavily influenced by its sorption (adsorption and absorption) onto solid surfaces such as clays, metal oxides, and organic matter.

Ethylenediamine is expected to bind strongly to soil, particularly soils with high organic carbon content and clay minerals. oecd.orginchem.org As a molecule with two primary amine groups, it can be protonated in most environmental pH ranges, leading to strong electrostatic attraction to negatively charged surfaces of clay minerals and organic matter. inchem.orgd-nb.info Studies on specific minerals have shown preferential adsorption. For instance, modeling studies revealed that ethylenediamine-based molecules adsorb exothermically and lie flat against a rsc.org magnetite surface, while adsorption on a nih.gov surface is unfavorable. osti.gov Similarly, quantum density functional theory investigations showed that ethylenediamine binds more strongly to the Cu(100) crystal face than the Cu(111) face.

Citrate, as an anion, generally exhibits weaker sorption to negatively charged soil components. However, it can adsorb onto the surfaces of metal oxides (e.g., iron and aluminum oxides) through ligand exchange reactions, where citrate ions displace hydroxyl groups on the mineral surface. This process is pH-dependent. The combined presence of the cationic (protonated ethylenediamine) and anionic (citrate) species would result in complex sorption behavior, potentially leading to the formation of surface complexes on a variety of environmental minerals and altering the surface charge of soil particles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products